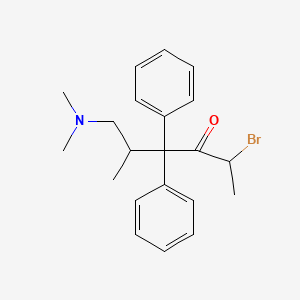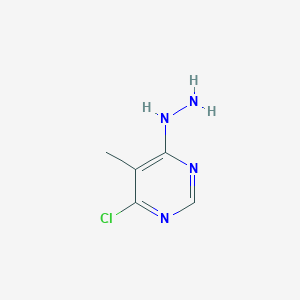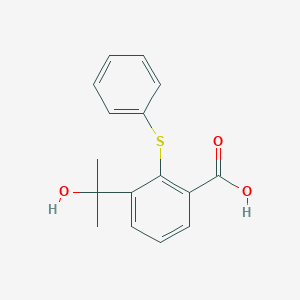
3-(2-Hydroxypropan-2-yl)-2-(phenylsulfanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is a complex organic compound that features a benzoic acid core substituted with a phenylsulfanyl group and a hydroxypropan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of benzene derivatives, followed by sulfonation and subsequent hydroxyalkylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenylsulfanyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 3-(2-oxopropan-2-yl)-2-phenylsulfanyl-benzoic acid.
Reduction: Formation of 3-(2-hydroxypropan-2-yl)-2-thiol-benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group can form hydrogen bonds with active sites, while the phenylsulfanyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzamide
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzyl alcohol
- 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzaldehyde
Uniqueness
Compared to similar compounds, 3-(2-hydroxypropan-2-yl)-2-phenylsulfanyl-benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxypropan-2-yl group and a phenylsulfanyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
75893-91-3 |
|---|---|
Fórmula molecular |
C16H16O3S |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
3-(2-hydroxypropan-2-yl)-2-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C16H16O3S/c1-16(2,19)13-10-6-9-12(15(17)18)14(13)20-11-7-4-3-5-8-11/h3-10,19H,1-2H3,(H,17,18) |
Clave InChI |
SHDQZIMTSTWQCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC(=C1SC2=CC=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)


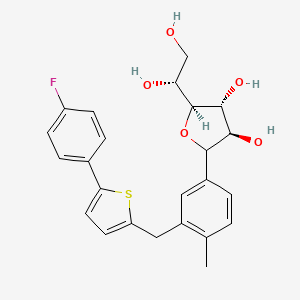

![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
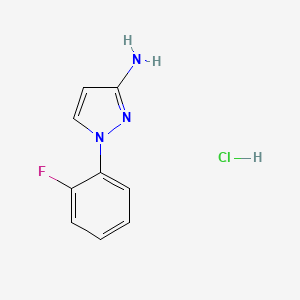

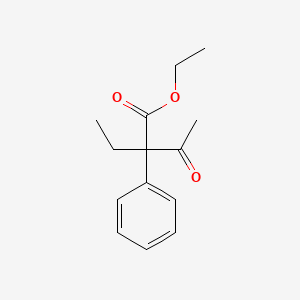
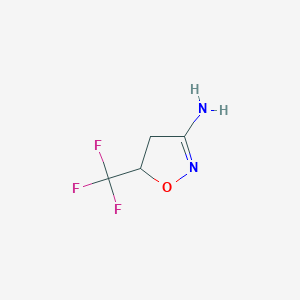
![2-[2-Amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B14011970.png)
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
